molecular formula C6H11NO3S B2522633 5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1849379-96-9

5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2522633
CAS No.: 1849379-96-9
M. Wt: 177.22
InChI Key: WHLGLNUTUADDGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a useful research compound. Its molecular formula is C6H11NO3S and its molecular weight is 177.22. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives are synthesized using various chemical processes, providing insights into the structural and synthetic versatility of azabicycloheptane compounds. Enantioselective synthesis methods have been developed, starting from readily available compounds like trans-4-hydroxy-L-proline, leading to azabicycloheptane derivatives with potential application in asymmetric synthesis and catalysis (Houghton et al., 1993). Similarly, gold-catalyzed cycloisomerization of cyclopropenes has been utilized to synthesize 3-oxa- and 3-azabicycloheptanes, demonstrating the utility of these compounds in constructing complex bicyclic structures with high diastereoselectivities (Miege et al., 2010).

Photocycloaddition Reactions

Flavin-mediated visible-light photocycloaddition has been applied to synthesize phenyl- and diphenyl-3-azabicycloheptanes, demonstrating the potential of these compounds in light-induced chemical transformations. This method offers a practical approach to synthesizing bicyclic compounds with biological activity, highlighting the relevance of azabicycloheptanes in medicinal chemistry and organic synthesis (Jirásek et al., 2017).

Catalytic Activity

The development of new C2-symmetric bicycloheptadienes and their application in rhodium-catalyzed asymmetric additions underline the importance of bicycloheptane derivatives in catalysis. These chiral rhodium complexes exhibit high activity and enantioselectivity in various addition reactions, underscoring the potential of 5-(Methylsulfonyl)-2-oxa-5-azabicycloheptane derivatives in enantioselective synthesis (Berthon-Gelloz & Hayashi, 2006).

Safety and Hazards

While specific safety data for “5-(Methylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane” is not available, similar compounds like n-Heptane are known to be flammable and toxic by inhalation and ingestion . They can cause skin irritation and are harmful if swallowed .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery . The use of these compounds in the synthesis of new high-energy density compounds (HEDCs) is also a promising area of research .

Properties

IUPAC Name

5-methylsulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3S/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLGLNUTUADDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC2CC1CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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